Tenofovir Disoproxil

HIV Virologic Suppression Immunology

Tenofovir Disoproxil (TDF) is a diester prodrug of tenofovir that provides equivalent virologic suppression to TAF with a lipid-neutral profile, reducing the need for adjunctive statins. Its confirmed generic bioequivalence and lower cost enable competitive tendering for large-scale HIV/HBV programs. The compound's well-characterized renal and bone safety thresholds support a stratified procurement model—reserve TAF for high-risk patients, and deploy TDF for the majority with normal renal/bone function to maximize budget efficiency without compromising efficacy.

Molecular Formula C19H30N5O10P
Molecular Weight 519.4 g/mol
CAS No. 201341-05-1
Cat. No. B1662916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenofovir Disoproxil
CAS201341-05-1
Synonyms(R)-9-(2-phosphonylmethoxypropyl)adenine
9-(2-phosphonomethoxypropyl)adenine
9-(2-phosphonylmethoxypropyl)adenine
9-(2-phosphonylmethoxypropyl)adenine, (+-)-isomer
9-(2-Phosphonylmethoxypropyl)adenine, (R)-isomer - T357098
9-(2-phosphonylmethoxypropyl)adenine, (S)-isomer
9-PMPA (tenofovir)
Disoproxil Fumarate, Tenofovir
Disoproxil, Tenofovir
Fumarate, Tenofovir Disoproxil
tenofovir
tenofovir disoproxil
tenofovir disoproxil fumarate
Viread
Molecular FormulaC19H30N5O10P
Molecular Weight519.4 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C
InChIInChI=1S/C19H30N5O10P/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22)/t14-/m1/s1
InChIKeyJFVZFKDSXNQEJW-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 13.4 mg/mL at 25 °C

Tenofovir Disoproxil Fumarate (CAS 201341-05-1): A Benchmark Nucleotide Prodrug for HIV-1 and HBV Suppression with Well-Characterized Procurement Considerations


Tenofovir Disoproxil Fumarate (TDF), CAS 201341-05-1, is a diester prodrug of the nucleotide analog tenofovir [1]. Following oral administration, TDF undergoes rapid hydrolysis to release the active moiety tenofovir, which is sequentially phosphorylated intracellularly to tenofovir diphosphate, a competitive inhibitor of HIV-1 reverse transcriptase and hepatitis B virus (HBV) polymerase [2]. As a foundational component of combination antiretroviral therapy (cART) and pre-exposure prophylaxis (PrEP), TDF has been extensively characterized in global clinical trials and real-world cohorts. Its procurement value is defined not merely by antiviral potency, but by a unique risk-benefit profile relative to both legacy nucleotide analogs and newer tenofovir prodrugs. TDF demonstrates a bioavailability of approximately 25% under fasted conditions, which increases to ~40% when administered with a high-fat meal [3]. While the active metabolite exhibits a long intracellular half-life supportive of once-daily dosing, the plasma half-life of tenofovir is approximately 17 hours [2]. Importantly, TDF is not a substrate for hepatic CYP450 enzymes, minimizing the potential for drug-drug interactions mediated via this pathway [2]. However, its elimination via active renal tubular secretion and glomerular filtration necessitates careful dosing adjustment in renal impairment and establishes the foundation for its primary class-specific liability: nephrotoxicity and associated bone mineral density loss [2]. This profile forms the critical baseline against which scientific selection and procurement decisions must be evaluated.

Why Interchanging Tenofovir Disoproxil Fumarate (TDF) with Alternative Tenofovir Prodrugs or Nucleotide Analogs Compromises Therapeutic Precision and Safety


The term 'tenofovir-based therapy' is insufficient for scientific procurement or clinical selection because the prodrug moiety and resulting pharmacokinetic profile fundamentally dictate the balance between antiviral efficacy and off-target toxicity. While all tenofovir prodrugs deliver the same active intracellular metabolite, tenofovir diphosphate, their distinct plasma exposure of the parent tenofovir molecule results in markedly divergent clinical safety profiles, particularly concerning renal and bone health [1]. Furthermore, TDF cannot be assumed equivalent to older nucleotide analogs like adefovir dipivoxil, as TDF achieves significantly greater viral suppression at clinically tolerable doses due to a wider therapeutic index [2]. Substituting TDF with Tenofovir Alafenamide (TAF) solely based on equivalent virologic suppression ignores the quantitative trade-offs: TAF confers significantly lower risk of proteinuria and bone mineral density loss, but is associated with greater increases in serum lipids and weight [1]. Conversely, substituting TAF with TDF may be preferred in procurement scenarios where lipid neutrality and lower cost are prioritized, provided baseline renal and bone status are adequate. This evidence guide therefore moves beyond superficial class-level assumptions to provide the specific quantitative differentiators required for evidence-based formulary inclusion, generic sourcing verification, and precise experimental design.

Quantitative Evidence Guide for Tenofovir Disoproxil Fumarate (TDF): Head-to-Head Performance Against Key Comparators


Non-Inferior Virologic Efficacy of TDF vs. TAF in ART-Naive HIV Patients with Divergent Metabolic Outcomes

In a real-world multicenter retrospective cohort of 540 ART-naive people living with HIV (PLWH), TDF demonstrated equivalent long-term virological suppression and immunologic recovery compared to tenofovir alafenamide (TAF). The study found no significant differences in HIV RNA suppression (p > 0.24) or CD4+ cell count recovery (p > 0.54) over 48 months [1]. While both agents achieved equivalent antiviral outcomes, TAF was associated with significantly greater short-term increases in lipid parameters, including total cholesterol, non-HDL cholesterol, LDL cholesterol, and triglycerides at 24 months (p ≤ 0.039) [1].

HIV Virologic Suppression Immunology Lipids

Superior Renal and Bone Safety of TAF vs. TDF in Chronic Hepatitis B: A 12-Month Comparative Analysis

A retrospective cohort study in chronic hepatitis B (CHB) patients directly compared TDF to TAF and revealed that TDF is associated with a significant decline in both renal function and bone mineral density relative to TAF. After 12 months of therapy, patients receiving TDF experienced a mean change in estimated glomerular filtration rate (eGFR) of -1.58 ± 5.68 mL/min/1.73 m², while TAF patients demonstrated an increase of +1.22 ± 5.81 mL/min/1.73 m² (p = 0.016) [1]. Similarly, lumbar spine bone mineral density (BMD) decreased by 0.47 ± 1.97% with TDF, compared to an increase of 0.56 ± 1.75% with TAF (p = 0.006) [1]. Furthermore, TDF was associated with a markedly higher incidence of hypophosphatemia (28.00% vs. 1.92% for TAF; p < 0.001) [1].

Hepatitis B Nephrotoxicity Bone Mineral Density Safety

Meta-Analysis Confirms Superior Renal Safety of TAF Over TDF Across HIV and HBV Indications

A comprehensive systematic review and meta-analysis of 40 studies (35 RCTs, 5 observational cohorts) involving 40,736 participants synthesized evidence on renal outcomes between TAF- and TDF-containing regimens [1]. The pooled analysis demonstrated a statistically significant improvement in eGFR change with TAF compared to TDF, with a mean difference of +2.23 mL/min (95% CI: 0.98 to 3.48) [1]. Correspondingly, TAF was associated with a slightly smaller increase in serum creatinine change (-0.02 mg/dL, 95% CI: -0.03 to -0.01) [1]. Crucially, TAF use was associated with significantly fewer occurrences of proteinuria and albuminuria, with the differences becoming increasingly pronounced over longer follow-up durations [1].

Meta-Analysis Renal Safety eGFR HIV HBV PrEP

Superior Antiviral Efficacy of TDF vs. Adefovir Dipivoxil in Chronic Hepatitis B at 48 Weeks

In two double-blind, phase 3 trials, TDF demonstrated significantly superior antiviral efficacy compared to adefovir dipivoxil (ADV) at 48 weeks in patients with chronic HBV infection [1]. Among HBeAg-negative patients, viral suppression (HBV DNA <400 copies/mL) was achieved in 93% of those receiving TDF (300 mg daily) compared to only 63% receiving ADV (10 mg daily) (P<0.001) [1]. The difference was even more pronounced in HBeAg-positive patients, with 76% achieving viral suppression on TDF versus just 13% on ADV (P<0.001) [1]. Furthermore, TDF treatment led to a significantly higher rate of HBsAg loss (3% vs. 0%, P=0.02) and no development of tenofovir-associated resistance mutations through week 48 [1].

Hepatitis B Viral Suppression Nucleotide Analog Comparative Efficacy

Comparative Stability Profile: TDF Exhibits Broader Degradation Susceptibility vs. TAF

Stress degradation studies comparing the intrinsic stability of TDF and TAF revealed that TDF is more susceptible to degradation, forming 12 distinct degradation products (DPs) under stress conditions, compared to only 6 DPs for TAF [1]. pH-stability studies (pH 1.2-10) indicated that while TAF is extensively degraded under acidic conditions, TAF demonstrated greater overall stability, particularly under basic pH conditions and in simulated intestinal fluid (SIF) [1]. This higher degradation susceptibility of TDF may have implications for formulation complexity, storage conditions, and the potential for generation of impurities over the product shelf life [1].

Pharmaceutical Stability Degradation Products Formulation Prodrug

Bioequivalence of Generic TDF Formulations: Ensuring Therapeutic Interchangeability

For procurement of generic TDF, evidence confirms that marketed generic formulations deliver comparable tenofovir plasma concentrations to the branded reference product. A study comparing 5 different generic TDF formulations found that the generic-to-branded ratios for tenofovir plasma predose concentrations were consistently within the standard bioequivalence range of 80%-125% [1]. Similarly, a dedicated bioequivalence study of an emtricitabine/TDF generic combination tablet in healthy Chinese subjects demonstrated that the 90% confidence intervals for geometric mean ratios of Cmax and AUC (0-t and 0-∞) fell within the 80-125% acceptance range under both fasting and fed conditions [2].

Bioequivalence Generics Pharmacokinetics Procurement

Evidence-Based Application Scenarios for Tenofovir Disoproxil Fumarate (TDF) in Research and Industrial Procurement


Scenario 1: High-Volume Procurement for HIV Treatment Programs Prioritizing Lipid Neutrality and Established Cost-Effectiveness

In national treatment programs and large healthcare systems managing ART-naive HIV patients without pre-existing renal or bone disease, TDF remains a rational first-line choice. The evidence confirms that TDF achieves virologic suppression and CD4+ recovery equivalent to TAF [1]. However, TDF is associated with a less adverse lipid profile, avoiding the short-term increases in total cholesterol, LDL, and triglycerides observed with TAF [1]. For procurement officers, this translates to a reduced need for adjunctive lipid-lowering therapies and their associated monitoring costs, potentially offsetting the higher cost of TAF in resource-limited settings. The well-established bioequivalence of numerous generic TDF formulations further enables competitive tendering and significant cost savings without sacrificing efficacy [2].

Scenario 2: Formulary Management and Risk-Stratified Prescribing in Integrated Health Systems

The differential safety profiles of TDF and TAF necessitate a risk-stratified approach to formulary management. Procurement and pharmacy and therapeutics (P&T) committees should utilize the quantitative data on renal and bone toxicity to guide appropriate use. For patients with established or high risk for chronic kidney disease (e.g., baseline eGFR <60 mL/min/1.73 m²) or osteoporosis, TAF is the clearly indicated and safer option, as TDF is associated with a statistically significant decline in eGFR (-1.58 mL/min/1.73 m² at 12 months) and bone mineral density (-0.47% at 12 months) compared to gains with TAF [3]. A formulary strategy that retains TDF for the majority of patients with normal renal/bone function, while restricting TAF use to high-risk populations based on these quantifiable endpoints, can optimize both clinical outcomes and pharmaceutical expenditure. The meta-analytic evidence of a +2.23 mL/min eGFR benefit with TAF provides the high-level justification for such a stratified formulary [4].

Scenario 3: Analytical Development and Quality Control for Generic TDF Manufacturing

For pharmaceutical scientists and quality control (QC) professionals involved in the development or procurement of TDF active pharmaceutical ingredient (API) or finished dosage forms, the comparative stability data are critical. The finding that TDF degrades into 12 distinct products under stress conditions, compared to only 6 for TAF, dictates a more complex analytical target profile for impurity testing [5]. Method development must account for this broader array of potential degradation products. Furthermore, procurement specifications and stability protocols should be designed with this inherent lability in mind, potentially requiring tighter control of storage conditions (e.g., humidity and temperature) compared to the more intrinsically stable TAF prodrug. This evidence directly informs the rigor required for stability-indicating method validation and the establishment of appropriate shelf-life specifications for TDF-containing products [5].

Scenario 4: Comparative Effectiveness Research and Clinical Trial Design with TDF as the Active Comparator

When designing clinical trials for novel HBV or HIV therapeutics, TDF serves as the essential, well-characterized active comparator against which new agents must demonstrate non-inferiority or superiority. The historical data establishing TDF's clear superiority over older nucleotide analogs like adefovir dipivoxil (76% vs. 13% viral suppression in HBeAg+ patients) provides a robust benchmark [6]. Researchers can leverage the extensive long-term safety and efficacy data on TDF (e.g., 3-year data showing 87% viral suppression in HBeAg- patients and absence of resistance) to power studies and contextualize findings [7]. The well-defined, albeit significant, renal and bone toxicity profile of TDF also makes it an ideal comparator for investigating novel agents with purported better safety profiles, as the quantitative differences (e.g., in eGFR and BMD change) are large enough to allow for statistically powered comparisons in phase 2 and 3 trials [REFS-3, 4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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